molecular formula C11H13BrN4O2 B4336680 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE

Cat. No.: B4336680
M. Wt: 313.15 g/mol
InChI Key: UDIIORDAZIYRFL-UHFFFAOYSA-N
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Description

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE is a chemical compound with the molecular formula C11H13BrN4O2 It is characterized by the presence of a bromo-substituted pyrazole ring and a methyl-substituted isoxazole ring, connected via a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of a hydroxylamine derivative with a β-keto ester under acidic conditions.

    Coupling Reaction: The final step involves coupling the brominated pyrazole and the isoxazole rings via a propanamide linkage. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide linkage using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-1,2-OXAZOL-3-YL)PROPANAMIDE: A closely related compound with similar structural features.

    2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE: A compound with a chlorine atom instead of a bromine atom on the pyrazole ring.

    2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-3-THIAZOLE-2-YL)PROPANAMIDE: A compound with a thiazole ring instead of an isoxazole ring.

Uniqueness

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE is unique due to its specific combination of a brominated pyrazole ring and a methyl-substituted isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2/c1-6-4-10(15-18-6)13-11(17)8(3)16-5-9(12)7(2)14-16/h4-5,8H,1-3H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIIORDAZIYRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)N2C=C(C(=N2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE
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2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE
Reactant of Route 4
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE
Reactant of Route 5
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE
Reactant of Route 6
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-3-ISOXAZOLYL)PROPANAMIDE

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